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molecular formula C14H17NO6 B8770057 Z-L-alpha-aminoadipic acid;(S)-2-(Z-amino)-hexanedioic acid;Z-Homoglu-OH

Z-L-alpha-aminoadipic acid;(S)-2-(Z-amino)-hexanedioic acid;Z-Homoglu-OH

Cat. No. B8770057
M. Wt: 295.29 g/mol
InChI Key: SFOMJKAHGVQMPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05270302

Procedure details

A solution of L-2-aminoadipic acid (920 mg, 5.71 mmol), triethylamine (2.85 mL, 20.5 mmol) and water (3 mL) in 12 mL of dioxane was cooled to 0° C. and N-benzyloxycarbonyloxysuccinimide (Cbz-OSu: 1.71 g, 6.85 mmol) was added. The reaction mixture was stirred at 0° C. for 2 hours and at ambient temperature for 0.5 hours. The reaction mixture was washed with ethyl acetate and then acidified with aqueous potassium hydrogen sulfate. The acidic solution was extracted with ethyl acetate and the ethyl acetate solution was washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to give 1.80 g of the title compound. MS (FAB+) m/e 296 (M+H)+.
Quantity
920 mg
Type
reactant
Reaction Step One
Quantity
2.85 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:8][C:9]([OH:11])=[O:10])[CH2:2][C@H:3]([NH2:7])[C:4]([OH:6])=[O:5].C(N(CC)CC)C.O.[CH2:20]([O:27][C:28](ON1C(=O)CCC1=O)=[O:29])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>O1CCOCC1>[CH2:20]([O:27][C:28]([NH:7][CH:3]([CH2:2][CH2:1][CH2:8][C:9]([OH:11])=[O:10])[C:4]([OH:6])=[O:5])=[O:29])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1

Inputs

Step One
Name
Quantity
920 mg
Type
reactant
Smiles
C(C[C@@H](C(=O)O)N)CC(=O)O
Name
Quantity
2.85 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3 mL
Type
reactant
Smiles
O
Name
Quantity
12 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
1.71 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)ON1C(CCC1=O)=O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 2 hours and at ambient temperature for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The acidic solution was extracted with ethyl acetate
WASH
Type
WASH
Details
the ethyl acetate solution was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NC(C(=O)O)CCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 106.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05270302

Procedure details

A solution of L-2-aminoadipic acid (920 mg, 5.71 mmol), triethylamine (2.85 mL, 20.5 mmol) and water (3 mL) in 12 mL of dioxane was cooled to 0° C. and N-benzyloxycarbonyloxysuccinimide (Cbz-OSu: 1.71 g, 6.85 mmol) was added. The reaction mixture was stirred at 0° C. for 2 hours and at ambient temperature for 0.5 hours. The reaction mixture was washed with ethyl acetate and then acidified with aqueous potassium hydrogen sulfate. The acidic solution was extracted with ethyl acetate and the ethyl acetate solution was washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to give 1.80 g of the title compound. MS (FAB+) m/e 296 (M+H)+.
Quantity
920 mg
Type
reactant
Reaction Step One
Quantity
2.85 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:8][C:9]([OH:11])=[O:10])[CH2:2][C@H:3]([NH2:7])[C:4]([OH:6])=[O:5].C(N(CC)CC)C.O.[CH2:20]([O:27][C:28](ON1C(=O)CCC1=O)=[O:29])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>O1CCOCC1>[CH2:20]([O:27][C:28]([NH:7][CH:3]([CH2:2][CH2:1][CH2:8][C:9]([OH:11])=[O:10])[C:4]([OH:6])=[O:5])=[O:29])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1

Inputs

Step One
Name
Quantity
920 mg
Type
reactant
Smiles
C(C[C@@H](C(=O)O)N)CC(=O)O
Name
Quantity
2.85 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3 mL
Type
reactant
Smiles
O
Name
Quantity
12 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
1.71 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)ON1C(CCC1=O)=O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 2 hours and at ambient temperature for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The acidic solution was extracted with ethyl acetate
WASH
Type
WASH
Details
the ethyl acetate solution was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NC(C(=O)O)CCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 106.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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